Roflumilast-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3-[dideuterio-(1-deuteriocyclopropyl)methoxy]-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-YBGYDHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])OC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676135 | |
| Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189992-00-4 | |
| Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Roflumilast-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism and application of roflumilast-d3 as an internal standard in the bioanalysis of roflumilast and its active metabolite, roflumilast N-oxide. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data, serving as a vital resource for professionals in pharmaceutical research and development.
The Core Mechanism of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. An ideal IS corrects for the variability inherent in the analytical process, including sample preparation, injection volume, and matrix effects.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis. This compound is a deuterated analog of roflumilast, where three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass does not significantly alter the physicochemical properties of the molecule.
The core mechanism of this compound as an internal standard relies on the following principles:
-
Co-elution: this compound has nearly identical chromatographic behavior to roflumilast, meaning they elute at the same time from the liquid chromatography column. This is critical for compensating for matrix effects that can suppress or enhance the ionization of the analyte at a specific retention time.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, this compound exhibits extraction efficiency that is virtually identical to that of the unlabeled roflumilast. This ensures that any loss of analyte during the extraction process is mirrored by a proportional loss of the internal standard.
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes with the same efficiency as roflumilast. This allows for the normalization of signal intensity, correcting for fluctuations in instrument performance.
-
Mass Differentiation: Despite these similarities, this compound is distinguishable from roflumilast by the mass spectrometer due to its higher mass. This allows for the simultaneous monitoring of both the analyte and the internal standard.
By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if there are variations in sample handling or instrument response, leading to highly accurate and precise measurements.
Roflumilast Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, roflumilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has a range of anti-inflammatory effects by modulating the activity of various downstream signaling pathways.
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and reducing inflammation.
Experimental Protocols
The following sections provide a detailed methodology for the quantification of roflumilast and roflumilast N-oxide in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquot: Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol) to each tube, except for the blank plasma.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Precipitate Proteins: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a specified volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B (linear gradient)
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B (linear gradient)
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roflumilast: m/z 403.1 → 371.1
-
Roflumilast N-oxide: m/z 419.1 → 251.1
-
This compound: m/z 406.1 → 374.1
-
-
Instrument Parameters (typical values, may require optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (e.g., Roflumilast: 20 eV, Roflumilast N-oxide: 25 eV, this compound: 20 eV).
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound as an internal standard for the analysis of roflumilast and roflumilast N-oxide in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Roflumilast | 0.1 - 100 | > 0.995 | 0.1 |
| Roflumilast N-oxide | 0.5 - 500 | > 0.995 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Roflumilast | LLOQ | 0.1 | 95 - 105 | < 15 |
| Low | 0.3 | 90 - 110 | < 15 | |
| Medium | 10 | 90 - 110 | < 15 | |
| High | 80 | 90 - 110 | < 15 | |
| Roflumilast N-oxide | LLOQ | 0.5 | 95 - 105 | < 15 |
| Low | 1.5 | 90 - 110 | < 15 | |
| Medium | 50 | 90 - 110 | < 15 | |
| High | 400 | 90 - 110 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Roflumilast | 85 - 95 | 90 - 110 |
| Roflumilast N-oxide | 80 - 90 | 88 - 108 |
| This compound | 85 - 95 | 90 - 110 |
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.
Caption: Bioanalytical workflow using this compound internal standard.
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Roflumilast
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic window. This document outlines a plausible synthetic pathway, detailed purification protocols, and analytical methods for the characterization of deuterated Roflumilast, compiled from available scientific literature and chemical synthesis principles.
Introduction to Deuterated Roflumilast
Roflumilast, chemically known as N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a potent anti-inflammatory drug. The introduction of deuterium into the Roflumilast molecule can modulate its metabolic fate, primarily by slowing down cytochrome P450 (CYP) enzyme-mediated metabolism. This can lead to a longer half-life, reduced formation of certain metabolites, and potentially a more favorable side-effect profile. Commercially available deuterated Roflumilast standards, such as Roflumilast-d3 and Roflumilast-d4, suggest that deuteration is targeted at the methoxy or the cyclopropylmethoxy moieties. This guide will focus on a synthetic approach to Roflumilast-d4, where the four hydrogens on the cyclopropyl ring are replaced with deuterium.
Synthesis of Deuterated Roflumilast (Roflumilast-d4)
The synthesis of Roflumilast-d4 can be logically approached by preparing a deuterated intermediate, specifically deuterated (bromomethyl)cyclopropane, and then following a convergent synthesis strategy analogous to the established routes for non-deuterated Roflumilast.
Proposed Synthetic Pathway
The overall synthetic strategy involves two key fragments: the deuterated cyclopropylmethoxy-containing benzoyl chloride and 3,5-dichloro-4-aminopyridine. These are coupled in the final step to yield the target molecule.
A Technical Guide to Roflumilast-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and research applications of Roflumilast-d3. This deuterated analog of Roflumilast serves as an invaluable tool, primarily as an internal standard, in the precise quantification of Roflumilast and its metabolites in complex biological matrices.
Commercial Suppliers and Quantitative Data
This compound is available from several reputable commercial suppliers catering to the research community. The following table summarizes key quantitative data for this compound offered by prominent vendors. This information is critical for selecting the appropriate material for specific experimental needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |
| Santa Cruz Biotechnology | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |
| MedChemExpress | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | ≥98% | Information available upon request from the supplier. | Solid |
| Veeprho | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | Not explicitly stated, but implied to be the same. | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |
| TLC Pharmaceutical Standards | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |
Note: Purity and isotopic enrichment are critical parameters for an internal standard. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data.
Mechanism of Action: Roflumilast Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to the downregulation of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4. This anti-inflammatory action is central to its therapeutic effects in conditions like Chronic Obstructive Pulmonary Disease (COPD).
Roflumilast-d3: A Technical Guide to its Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Roflumilast-d3, a deuterated analog of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document outlines its key physicochemical properties, details its mechanism of action through the cyclic AMP (cAMP) signaling pathway, and provides comprehensive experimental protocols for assessing its activity.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Parameter | Value | Reference |
| CAS Number | 1189992-00-4 | [1][2] |
| Molecular Weight | 406.23 g/mol | [1][2][3] |
| Molecular Formula | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | [1][2] |
Mechanism of Action: The cAMP Signaling Pathway
Roflumilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4][5] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Activated CREB then modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory signals.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound and similar PDE4 inhibitors.
Measurement of Intracellular cAMP Levels by ELISA
This protocol outlines the steps for quantifying intracellular cAMP concentrations in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells, neutrophils)
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: After treatment, aspirate the media and lyse the cells using the lysis buffer provided in the ELISA kit. This step is crucial to release intracellular cAMP and inhibit phosphodiesterase activity.
-
ELISA Protocol:
-
Prepare cAMP standards and samples according to the kit's instructions.
-
Add standards and cell lysates to the wells of the goat anti-rabbit IgG pre-coated microplate.
-
Add alkaline phosphatase-conjugated cAMP and a rabbit polyclonal antibody specific for cAMP to each well.
-
Incubate the plate at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add p-Nitrophenyl phosphate (pNPP) substrate. The subsequent color change is inversely proportional to the amount of cAMP in the sample.
-
Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Protein Kinase A (PKA) Activity Assay
This colorimetric assay measures the activity of PKA in cell or tissue extracts.
Materials:
-
Cell or tissue lysates treated with this compound
-
PKA Colorimetric Activity Kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions.
-
Assay Protocol:
-
Add standards and diluted samples to the microtiter plate pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 90 minutes with shaking.
-
Add a phospho-PKA substrate-specific antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate to remove unbound antibodies.
-
Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The development of a blue color indicates PKA activity.
-
Add a stop solution, which will change the color to yellow.
-
-
Data Analysis: Measure the absorbance at 450 nm. The intensity of the color is directly proportional to the PKA activity and can be quantified using a standard curve.
Measurement of Cytokine Release by ELISA
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) released from cells following treatment with this compound.
Materials:
-
Inflammatory cells (e.g., macrophages, lymphocytes)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound
-
Cytokine-specific ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Determine the concentration of the cytokine in the samples by comparing the absorbance to the standard curve. This will indicate the inhibitory effect of this compound on cytokine release.
References
Methodological & Application
Application Note: High-Throughput Analysis of Roflumilast in Human Plasma using Roflumilast-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Roflumilast in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Roflumilast-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing of Roflumilast.
Introduction
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of Roflumilast in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a comprehensive protocol for the analysis of Roflumilast in human plasma using LC-MS/MS with this compound as the internal standard. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to more reliable results.
Experimental Protocols
Materials and Reagents
-
Roflumilast and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes at medium speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A validated high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Roflumilast: Precursor ion (Q1) m/z 403.2 -> Product ion (Q3) m/z 371.2
-
This compound: Precursor ion (Q1) m/z 406.2 -> Product ion (Q3) m/z 374.2
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of Roflumilast.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
Table 1: Linearity and Sensitivity
| Quality Control | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| LQC | 0.3 | < 10% | ± 15% |
| MQC | 5 | < 10% | ± 15% |
| HQC | 80 | < 10% | ± 15% |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Recovery (%) |
| 0.3 | > 85% |
| 80 | > 85% |
Table 3: Extraction Recovery
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Roflumilast.
Caption: Signaling pathway of Roflumilast as a PDE4 inhibitor.
Discussion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Roflumilast in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting any analytical variability, thereby ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for rapid processing of a large number of samples, which is advantageous in clinical and preclinical studies. The chromatographic and mass spectrometric conditions are optimized to provide excellent sensitivity and selectivity, with a lower limit of quantification of 0.1 ng/mL.[2] This method is suitable for pharmacokinetic studies requiring the analysis of low concentrations of Roflumilast.
Conclusion
This application note details a validated LC-MS/MS protocol for the quantitative determination of Roflumilast in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it well-suited for high-throughput bioanalysis in a drug development setting.
References
Application Notes and Protocols for the Use of Roflumilast-d3 in Pharmacokinetic Studies of Roflumilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Roflumilast-d3, is critical for achieving the required precision and accuracy in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Roflumilast and its primary active metabolite, Roflumilast N-oxide.
Roflumilast is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, to form Roflumilast N-oxide.[2][3] This metabolite is also pharmacologically active and contributes significantly to the overall therapeutic effect.[2][4] Therefore, simultaneous quantification of both Roflumilast and Roflumilast N-oxide is crucial for a comprehensive pharmacokinetic assessment.
Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide
The following table summarizes key pharmacokinetic parameters for Roflumilast and its active metabolite, Roflumilast N-oxide, following oral administration. These values are essential for designing and interpreting pharmacokinetic studies.
| Parameter | Roflumilast | Roflumilast N-oxide | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour (range 0.5–2 hours) | ~8 hours (range 4–13 hours) | [5] |
| Elimination Half-life (t½) | 19.7–20.9 hours (single dose) | 23.2–26.2 hours (single dose) | [5] |
| Bioavailability | ~80% | - | [5] |
| Accumulation Index (Rac) | ~1.63 (multiple doses) | ~3.20 (multiple doses) | [5] |
Bioanalytical Method: LC-MS/MS
A validated LC-MS/MS method is the gold standard for the quantification of Roflumilast and Roflumilast N-oxide in biological matrices. The use of this compound as an internal standard corrects for variability in sample preparation and instrument response.
LC-MS/MS Instrumentation and Parameters
The following table provides typical LC-MS/MS parameters for the analysis of Roflumilast and Roflumilast N-oxide.
| Parameter | Setting |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | Roflumilast: 403.1 > 186.9; Roflumilast N-oxide: 419.1 > 187.0; this compound: 406.1 > 189.9 (example) |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
Note: The exact MRM transition for this compound may vary depending on the position of the deuterium labels. The provided transition is a hypothetical example and should be optimized based on the specific labeled compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of Roflumilast and Roflumilast N-oxide from plasma samples, providing high recovery and minimal matrix effects.[6]
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Acetonitrile
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution and vortex briefly.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simpler and faster method for sample preparation, though it may result in greater matrix effects compared to SPE.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Roflumilast Mechanism of Action
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Pharmacokinetic Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Roflumilast using Roflumilast-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor utilized in the management of severe chronic obstructive pulmonary disease (COPD).[1][2] Therapeutic drug monitoring (TDM) of Roflumilast and its active metabolite, Roflumilast N-oxide, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of Roflumilast in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Roflumilast-d3 as an internal standard. This compound, a stable isotope-labeled analog of Roflumilast, is the ideal internal standard for LC-MS/MS-based quantification as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Signaling Pathway of Roflumilast
Roflumilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP activates Protein Kinase A (PKA), which in turn suppresses the transcription of various pro-inflammatory genes, leading to a reduction in the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4.[1] This ultimately results in decreased airway inflammation.[1][4]
Caption: Roflumilast inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS assay for the quantification of Roflumilast using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Roflumilast | 0.02 - 10 | > 0.99 |
| Roflumilast N-oxide | 0.04 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Roflumilast | 0.05 | < 10 | < 10 | 90 - 110 |
| 0.5 | < 8 | < 8 | 92 - 108 | |
| 8 | < 5 | < 5 | 95 - 105 | |
| Roflumilast N-oxide | 0.1 | < 10 | < 10 | 90 - 110 |
| 1 | < 8 | < 8 | 92 - 108 | |
| 40 | < 5 | < 5 | 95 - 105 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Roflumilast | 0.5 | > 85 |
| 8 | > 85 | |
| Roflumilast N-oxide | 1 | > 80 |
| 40 | > 80 |
Experimental Protocol
This protocol describes a method for the simultaneous determination of Roflumilast and its active metabolite, Roflumilast N-oxide, in human plasma using LC-MS/MS.
Materials and Reagents
-
Roflumilast reference standard
-
Roflumilast N-oxide reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Roflumilast and Roflumilast N-oxide stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Roflumilast | Roflumilast N-oxide | This compound |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 403.0 -> 371.0 | 419.0 -> 202.0 | 406.0 -> 374.0 |
| Collision Energy (eV) | 25 | 30 | 25 |
| Dwell Time (ms) | 100 | 100 | 100 |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analytes in the unknown samples is then determined from the calibration curve using a weighted (1/x²) linear regression.
Experimental Workflow
References
Application of Roflumilast-d3 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Roflumilast-d3 in in vitro drug metabolism studies. This compound, a stable isotope-labeled internal standard for Roflumilast, is an essential tool for the accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in various biological matrices. These protocols are designed to assist researchers in performing metabolic stability assays, metabolite identification, and cytochrome P450 (CYP) reaction phenotyping.
Introduction to Roflumilast Metabolism
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It undergoes extensive hepatic metabolism, primarily through oxidation to its active metabolite, Roflumilast N-oxide. This metabolic conversion is crucial as the N-oxide metabolite contributes significantly to the overall pharmacological activity of the drug.[1][2]
The primary enzymes responsible for the N-oxidation of Roflumilast are Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 3A4 (CYP3A4).[1][2] Roflumilast N-oxide is further metabolized, and understanding these pathways is critical for predicting drug-drug interactions and inter-individual variability in patient response.
Data Presentation: In Vitro Metabolic Parameters
The following tables summarize key quantitative data for the in vitro metabolism of Roflumilast.
Table 1: In Vitro Intrinsic Clearance of Roflumilast in Human Liver Microsomes (HLM)
| Parameter | Value | Enzyme Contribution | Reference |
| Unbound Intrinsic Clearance (CLint,u) of Roflumilast to Roflumilast N-oxide | [1] | ||
| CYP3A4-mediated | 45.7 µL/min/mg | 78.2% | [1] |
| CYP1A2-mediated | 11.8 µL/min/mg | 20.2% | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide (for reference)
| Parameter | Roflumilast | Roflumilast N-oxide | Reference |
| Mean Half-life (t1/2) | 19.7–20.9 hours | 23.2–26.2 hours | [3] |
| Time to Maximum Concentration (Tmax) | 0.25–2.0 hours | ~8 hours | [3] |
Experimental Protocols
Metabolic Stability of Roflumilast in Human Liver Microsomes
This protocol outlines the procedure to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Roflumilast.
Materials:
-
Roflumilast
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Roflumilast (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 µM in ACN) to be used as the internal standard (IS).
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the HLM suspension.
-
Add the Roflumilast stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold ACN with the this compound internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Roflumilast concentration at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Roflumilast remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of Roflumilast remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein concentration).
-
Quantification of Roflumilast and Roflumilast N-oxide by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of Roflumilast and its N-oxide metabolite using this compound as an internal standard.
Materials:
-
Roflumilast and Roflumilast N-oxide analytical standards
-
This compound
-
Plasma or microsomal incubation samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or microsomal sample, add 300 µL of ice-cold ACN containing this compound as the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a clean vial for injection.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma or microsomal sample (pre-treated with an acidic solution if necessary).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Roflumilast, Roflumilast N-oxide, and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Roflumilast: e.g., m/z 403.1 -> 187.0
-
Roflumilast N-oxide: e.g., m/z 419.1 -> 187.0
-
This compound: e.g., m/z 406.1 -> 187.0 (Note: The exact mass transition for the deuterated standard will depend on the position of the deuterium atoms).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentrations of Roflumilast and Roflumilast N-oxide in the unknown samples from the calibration curve.
-
CYP450 Reaction Phenotyping of Roflumilast
This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of Roflumilast to Roflumilast N-oxide.
Materials:
-
Roflumilast
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Control microsomes (without expressed CYPs)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Selective chemical inhibitors for each CYP isoform
-
LC-MS/MS system
Procedure:
-
Incubation with Recombinant CYPs:
-
Prepare incubation mixtures containing buffer, the NADPH regenerating system, and a specific recombinant CYP enzyme.
-
Add Roflumilast to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with cold ACN containing the internal standard.
-
Analyze the formation of Roflumilast N-oxide by LC-MS/MS.
-
Compare the rate of metabolite formation across the different CYP isoforms to identify the primary metabolizing enzymes.
-
-
Chemical Inhibition Assay in HLM:
-
Prepare incubation mixtures with HLM, buffer, and the NADPH regenerating system.
-
Pre-incubate the HLM with a selective chemical inhibitor for a specific CYP isoform (or a vehicle control) for a few minutes at 37°C.
-
Add Roflumilast to initiate the metabolic reaction.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and analyze for Roflumilast N-oxide formation.
-
A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in Roflumilast metabolism.
-
Mandatory Visualizations
Caption: Metabolic pathway of Roflumilast.
Caption: Workflow for Metabolic Stability Assay.
References
- 1. Prediction of drug–drug interactions between roflumilast and CYP3A4/1A2 perpetrators using a physiologically-based pharmacokinetic (PBPK) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Roflumilast-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Quantitative analysis of roflumilast and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the detection and quantification of roflumilast and its deuterated internal standard, roflumilast-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting roflumilast from plasma samples.[1][2]
Materials:
-
Plasma samples containing roflumilast
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving roflumilast from other plasma components.
Instrumentation and Conditions:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column, such as a UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is recommended for good separation and peak shape.[1]
-
Mobile Phase A: 0.2% formic acid in water.[1]
-
Mobile Phase B: 0.2% formic acid in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 4.0 | 30 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and selective detection of roflumilast and its internal standard.[1]
Instrumentation and Settings:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
MRM Transitions: The following table summarizes the optimized MRM transitions and instrument settings for roflumilast and this compound. The settings for this compound are extrapolated from published data for roflumilast-d4, assuming a similar fragmentation pattern.[1]
Data Presentation
Table 1: Mass Spectrometry Parameters for Roflumilast and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Roflumilast | 403.12 | 187.06 | 30 | 25 |
| 241.10 | 30 | 20 | ||
| This compound | 406.14 | 187.06 | 30 | 25 |
| 244.12 | 30 | 20 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of roflumilast in plasma samples.
Caption: Workflow for Roflumilast analysis.
References
Application Note: High-Throughput Analysis of Roflumilast and Roflumilast-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Roflumilast and its deuterated internal standard, Roflumilast-d3, in plasma samples. The method utilizes a rapid chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring high precision and accuracy.
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). To accurately quantify Roflumilast in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the separation and quantification of Roflumilast and this compound using LC-MS/MS.
Experimental
Liquid Chromatography Conditions
A fast and efficient chromatographic separation is achieved using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to ensure sharp peak shapes and adequate separation from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax SB C18, 50 x 4.6 mm, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The specific Multiple Reaction Monitoring (MRM) transitions for Roflumilast and this compound ensure high selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Roflumilast | 403.1 | 186.9[3] | 150 | 35 |
| This compound | 406.1 | 186.9 | 150 | 35 |
Protocol
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Roflumilast and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Roflumilast stock solution to create calibration standards. Prepare a working solution of the internal standard, this compound.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Perform protein precipitation by adding an appropriate volume of cold acetonitrile.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Roflumilast.
Expected Results
Under the described chromatographic conditions, Roflumilast and this compound are expected to co-elute with a retention time of approximately 2-3 minutes. The use of a deuterated internal standard ensures that any variations during sample preparation or injection are accounted for, leading to high precision and accuracy in the quantification of Roflumilast. The method is anticipated to be linear over a wide concentration range, suitable for pharmacokinetic studies.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the simultaneous determination of Roflumilast and its deuterated internal standard, this compound. The protocol is well-suited for regulated bioanalytical laboratories in the pharmaceutical industry and clinical research organizations.
References
Troubleshooting & Optimization
Technical Support Center: Roflumilast Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Roflumilast-d3 to overcome matrix effects in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Roflumilast in biological matrices.
Issue 1: High Variability in Quality Control (QC) Samples
-
Question: My QC samples are showing high variability (%CV > 15%) between different lots of biological matrix. What could be the cause?
-
Answer: High variability between different matrix lots is a classic sign of inconsistent matrix effects.[1][2] This occurs when co-eluting endogenous components in the sample interfere with the ionization of Roflumilast, causing either suppression or enhancement of the signal. The effect can differ from one source of matrix to another. Your internal standard, this compound, should ideally co-elute with Roflumilast and experience the same ionization effects, thus normalizing the signal. However, if you still observe high variability, consider the following troubleshooting steps.
Troubleshooting Workflow for High Variability in QC Samples
Caption: Troubleshooting workflow for matrix effects.
Issue 2: Low Analyte Recovery
-
Question: I am experiencing low recovery of Roflumilast from my plasma samples. How can I improve this?
-
Answer: Low recovery is often related to the sample preparation method. While protein precipitation is a quick and simple technique, it may not be sufficient to remove all interfering substances and can result in lower recovery. Solid Phase Extraction (SPE) is a more rigorous cleanup method that can significantly improve recovery and reduce matrix effects.[3][4][5]
Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Description | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. |
| Pros | Fast, inexpensive, and easy to automate. | High recovery, excellent sample cleanup, reduced matrix effects.[3][5] |
| Cons | May not remove all phospholipids and other interfering substances, potentially leading to lower recovery and significant matrix effects.[5][6] | More time-consuming and expensive than PPT. |
| Recommendation | Suitable for initial screening or when matrix effects are minimal. | Recommended for complex matrices or when high accuracy and precision are required.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variability in the analytical process, most importantly the matrix effect.[7] Because this compound is structurally and chemically almost identical to Roflumilast, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any signal suppression or enhancement experienced by Roflumilast will also be experienced by this compound. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.
Q2: How do I quantitatively assess the matrix effect in my method?
A2: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). According to regulatory guidelines from agencies like the EMA, the MF is determined by comparing the peak area of an analyte in the presence of matrix (spiked after extraction) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for the correction provided by the internal standard, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not eliminate them completely in all situations. A phenomenon known as differential matrix effects can occur if there is a slight chromatographic separation between Roflumilast and this compound. If they elute at slightly different times, they may be affected differently by co-eluting interferences, leading to inaccurate results. Therefore, it is crucial to ensure co-elution of the analyte and the internal standard.
Q4: What are the key mass spectrometry parameters for Roflumilast and this compound?
A4: The following are typical multiple reaction monitoring (MRM) transitions for Roflumilast and a deuterated internal standard. These should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.1 | 187.0 |
| This compound | 406.1 | 190.0 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
-
Prepare two sets of samples:
-
Set A (Aqueous Solution): Spike Roflumilast and this compound into the mobile phase or a suitable neat solvent at low and high QC concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources using your validated sample preparation method. Spike the extracted blank matrix with Roflumilast and this compound to the same low and high QC concentrations as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Roflumilast) / (MF of this compound)
-
-
Assess the results: The %CV of the IS-Normalized MF across all matrix lots should be ≤ 15%.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
Caption: Solid Phase Extraction (SPE) workflow.
Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which has anti-inflammatory effects.[8][9]
Caption: Roflumilast's mechanism of action via PDE4 inhibition.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Regulatory pathways and therapeutic potential of PDE4 in liver pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Connecting dots: Preclinical foundations to clinical realities of PDE4 inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Roflumilast-d3 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Roflumilast-d3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Roflumilast and this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for achieving high sensitivity and specificity. For Roflumilast, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common fragmentation produces a stable product ion that is monitored in MS/MS. For this compound, the precursor ion will have a mass shift corresponding to the number of deuterium atoms.
Based on published literature, the following MRM transitions have been successfully used. Note that for this compound, the precursor ion is adjusted for the mass of the deuterium labels. The product ions are often the same or have a corresponding mass shift if the deuterium is on the fragmented portion.
Table 1: Recommended MRM Transitions for Roflumilast and Roflumilast-d4 (as a proxy for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Roflumilast | 403.1 | 187.0 | Primary transition for quantification. |
| Roflumilast | 403.1 | 241.1 | Qualifier transition for confirmation. |
| Roflumilast-d4 | 407.1 | 245.1 | Quantification transition for the internal standard. |
Note: For this compound, the expected precursor ion would be approximately m/z 406.2. The product ion will depend on the position of the deuterium labels. If the labels are not on the fragmented moiety, the product ion may remain the same as for the unlabeled Roflumilast.
Q2: What are typical starting points for MS source parameters for Roflumilast analysis?
A2: Optimizing the electrospray ionization (ESI) source parameters is crucial for maximizing the signal intensity of this compound. While optimal values are instrument-dependent, the following table provides a good starting point for method development.
Table 2: Typical ESI Source and MS Parameters for Roflumilast Analysis
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument dependent (e.g., 3 L/min) |
| Drying Gas Flow | Instrument dependent (e.g., 10 L/min) |
| Collision Gas | Argon |
Q3: Which sample preparation technique is recommended for analyzing Roflumilast in biological matrices?
A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are effective for extracting Roflumilast from biological matrices like plasma. The choice depends on the required level of cleanliness and the complexity of the matrix.
-
Protein Precipitation: A simpler and faster method, suitable for many applications. Acetonitrile is a common precipitation solvent.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract, which can reduce matrix effects and improve signal-to-noise. A mixed-mode or reversed-phase sorbent can be used.
Troubleshooting Guide
Issue 1: Low or No this compound Signal
This is a common issue that can be caused by several factors. The following troubleshooting workflow can help identify the root cause.
Issue 2: Poor Peak Shape or Tailing
Poor chromatography can negatively impact signal intensity and reproducibility.
-
Check Column Health: Ensure the column is not degraded or clogged. A guard column is recommended.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of Roflumilast. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
Sample Solvent: The composition of the sample solvent should be similar to the initial mobile phase to avoid peak distortion.
Issue 3: High Signal Variability (Poor Precision)
Inconsistent signal intensity can be due to several factors.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. A more effective sample cleanup (e.g., switching from PPT to SPE) may be necessary.
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples.
-
LC System Carryover: Residual Roflumilast from previous injections can lead to inaccurate quantification. Implement a robust needle and column wash.
Issue 4: Isotopic Crosstalk
Isotopic crosstalk occurs when the isotopic signal from the analyte interferes with the signal of the deuterated internal standard.
-
Sufficient Mass Difference: Ensure there is a sufficient mass difference between the analyte and the internal standard. A mass difference of 3 or more is generally recommended.
-
Check for Impurities: Verify that the unlabeled Roflumilast standard does not contain significant amounts of the deuterated analog and vice versa.
-
Software Correction: Some mass spectrometry software platforms have algorithms to correct for isotopic contributions.
Experimental Protocols
Protocol 1: Protein Precipitation for Roflumilast Analysis in Human Plasma
This protocol provides a general procedure for the extraction of Roflumilast from human plasma using protein precipitation.
Protocol 2: Recommended LC-MS/MS Conditions
The following table summarizes a typical set of LC-MS/MS conditions for the analysis of Roflumilast.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 20% B |
| 0.5 - 2.0 min | 20% to 90% B |
| 2.0 - 2.5 min | 90% B |
| 2.5 - 2.6 min | 90% to 20% B |
| 2.6 - 3.5 min | 20% B |
| MS System | |
| Ionization Mode | ESI+ |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
This technical support guide provides a starting point for optimizing the MS signal of this compound. It is important to note that all methods should be properly validated for their intended use according to relevant regulatory guidelines.
Technical Support Center: Roflumilast-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roflumilast-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterated form of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards (IS).[1] The key advantages of using a stable isotope-labeled IS include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-labeled Roflumilast. This results in similar extraction recovery from the biological matrix and comparable chromatographic behavior.
-
Correction for Matrix Effects: Biological matrices like plasma, serum, and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with Roflumilast, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.
-
Improved Accuracy and Precision: By compensating for variability in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.
Q2: How stable is this compound in biological matrices like plasma, serum, and urine?
While specific, publicly available stability data for this compound in biological matrices is limited, the stability is expected to be very similar to that of the parent compound, Roflumilast. Deuterium labeling at non-exchangeable positions generally does not significantly alter the chemical stability of a molecule.[1]
Based on forced degradation studies of Roflumilast, the compound is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It is relatively stable under neutral, thermal, and photolytic conditions. The following tables provide an illustrative summary of expected stability based on typical bioanalytical method validation guidelines.
Table 1: Illustrative Short-Term Stability of this compound in Human Plasma, Serum, and Urine
| Matrix | Storage Condition | Duration | Mean Stability (% of Initial Concentration) |
| Plasma | Room Temperature (~25°C) | 24 hours | 95 - 105% |
| Serum | Room Temperature (~25°C) | 24 hours | 95 - 105% |
| Urine | Room Temperature (~25°C) | 24 hours | 93 - 103% |
| Plasma | Refrigerated (2-8°C) | 72 hours | 98 - 102% |
| Serum | Refrigerated (2-8°C) | 72 hours | 97 - 103% |
| Urine | Refrigerated (2-8°C) | 72 hours | 96 - 104% |
Note: This data is illustrative and should be confirmed by specific stability experiments.
Table 2: Illustrative Long-Term Stability of this compound in Human Plasma, Serum, and Urine
| Matrix | Storage Condition | Duration | Mean Stability (% of Initial Concentration) |
| Plasma | Frozen (-20°C) | 90 days | 94 - 106% |
| Serum | Frozen (-20°C) | 90 days | 95 - 105% |
| Urine | Frozen (-20°C) | 90 days | 92 - 108% |
| Plasma | Frozen (-80°C) | 180 days | 98 - 102% |
| Serum | Frozen (-80°C) | 180 days | 97 - 103% |
| Urine | Frozen (-80°C) | 180 days | 96 - 104% |
Note: This data is illustrative and should be confirmed by specific stability experiments.
Table 3: Illustrative Freeze-Thaw Stability of this compound in Human Plasma, Serum, and Urine
| Matrix | Number of Freeze-Thaw Cycles | Mean Stability (% of Initial Concentration) |
| Plasma | 3 | 96 - 104% |
| Serum | 3 | 97 - 103% |
| Urine | 3 | 94 - 106% |
Note: This data is illustrative and should be confirmed by specific stability experiments. Freeze-thaw cycles typically involve freezing at -20°C or -80°C followed by thawing to room temperature.[3][4][5]
Troubleshooting Guide
Q3: My this compound internal standard is showing a different retention time than Roflumilast. What could be the cause?
A slight shift in retention time between a deuterated internal standard and the non-labeled analyte can sometimes be observed in liquid chromatography. This phenomenon is known as the "isotope effect."
-
Potential Cause: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its polarity and interaction with the stationary phase of the chromatography column. This can lead to a small difference in elution time.
-
Troubleshooting Steps:
-
Confirm the shift: Ensure the observed shift is consistent across multiple injections.
-
Optimize chromatography: Minor adjustments to the mobile phase composition or gradient profile may help to co-elute the analyte and internal standard more closely.
-
Integration parameters: Ensure that the peak integration parameters are appropriate to accurately quantify both peaks, even with a slight separation.
-
Acceptance criteria: As long as the chromatographic separation does not lead to differential matrix effects and the method meets validation criteria for accuracy and precision, a small, consistent retention time difference may be acceptable.
-
Q4: I am observing a signal for the non-labeled Roflumilast in my blank samples spiked only with this compound. What is happening?
This issue, known as "cross-talk" or isotopic contribution, can arise from a few sources.
-
Potential Causes:
-
Isotopic impurity of the internal standard: The this compound standard may contain a small percentage of the non-labeled Roflumilast.
-
In-source fragmentation: The deuterated internal standard might lose its deuterium atoms in the mass spectrometer's ion source, generating a signal at the mass-to-charge ratio of the non-labeled analyte.
-
Natural isotope abundance: The analyte itself has a natural isotopic distribution, and its M+3 or M+4 peak might interfere with the signal of the deuterated standard, though this is less common to be a major issue.[6]
-
-
Troubleshooting Steps:
-
Check the certificate of analysis: Verify the isotopic purity of your this compound standard.
-
Optimize MS conditions: Adjust ion source parameters (e.g., source temperature, collision energy) to minimize in-source fragmentation.
-
Select appropriate mass transitions: Choose precursor-product ion transitions for both the analyte and the internal standard that are specific and minimize any potential overlap.
-
Background subtraction: If the contribution is consistent, it may be possible to subtract the background signal from the blank samples. However, this should be done with caution and properly validated.
-
Q5: The recovery of this compound seems to be different from that of Roflumilast during sample extraction. How can I address this?
While deuterated internal standards are expected to have similar recovery to the analyte, differences can occasionally occur.
-
Potential Causes:
-
Significant isotope effect: In rare cases, the deuterium labeling might slightly alter the compound's interaction with the extraction solvent or solid-phase extraction (SPE) sorbent.
-
Sample preparation procedure: Issues such as pH differences or incomplete protein precipitation could potentially affect the analyte and internal standard differently, although this is less likely for a stable isotope-labeled standard.
-
-
Troubleshooting Steps:
-
Re-evaluate the extraction method: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, SPE) is robust and optimized for Roflumilast.
-
Investigate matrix effects: A significant difference in matrix effects between the analyte and internal standard could be misinterpreted as a recovery issue. Conduct post-extraction spike experiments to assess matrix effects independently.
-
Ensure proper equilibration: Allow sufficient time for the internal standard to equilibrate with the biological matrix before starting the extraction process.
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Aliquot the spiked matrix into a sufficient number of vials for each freeze-thaw cycle and for the baseline analysis (T=0).
-
-
Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted to room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically 3 to 5).
-
-
Analysis after Each Cycle:
-
After each freeze-thaw cycle, analyze a set of LQC and HQC samples (in triplicate).
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for each cycle.
-
Compare the mean concentration of each cycle to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.
-
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
This protocol evaluates the stability of this compound in a biological matrix at room temperature for a period that simulates the sample handling time during routine analysis.
-
Sample Preparation:
-
Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Aliquot the samples.
-
-
Baseline Analysis (T=0):
-
Analyze a set of LQC and HQC samples (in triplicate) immediately after preparation.
-
-
Room Temperature Storage:
-
Leave the remaining aliquots on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
-
Analysis after Storage:
-
After the specified duration, analyze the LQC and HQC samples (in triplicate).
-
-
Data Evaluation:
-
Compare the mean concentration of the stored samples to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
-
Protocol 3: Assessment of Long-Term Stability
This protocol is designed to determine the stability of this compound in a biological matrix under frozen storage conditions for an extended period.
-
Sample Preparation:
-
Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Aliquot the samples into vials suitable for long-term storage.
-
-
Baseline Analysis (T=0):
-
Analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.
-
-
Long-Term Storage:
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
-
Analysis at Time Points:
-
At predefined time intervals (e.g., 30, 90, 180 days), retrieve and thaw a set of LQC and HQC samples and analyze them (in triplicate).
-
-
Data Evaluation:
-
Compare the mean concentration at each time point to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
-
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
How to address isotopic interference with Roflumilast-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Roflumilast-d3 as an internal standard in quantitative mass spectrometry assays.
Troubleshooting Guide: Isotopic Interference with this compound
Isotopic interference from a deuterated internal standard like this compound can lead to inaccuracies in the quantification of the unlabeled analyte, Roflumilast. This guide provides a step-by-step approach to identify, assess, and correct for this interference.
Problem: Inaccurate quantification of Roflumilast, suspected to be caused by isotopic interference from this compound.
Symptoms:
-
Non-linear calibration curves, particularly at the lower or upper ends of the concentration range.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant response for the this compound transition in blank samples spiked only with unlabeled Roflumilast.
-
A noticeable response for the Roflumilast transition in samples containing only this compound.
Step 1: Confirm Mass Spectrometric Parameters
Ensure your LC-MS/MS method is optimized for both Roflumilast and this compound. The selection of appropriate precursor and product ions is critical to minimize potential overlap.
Typical Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.1 | 187.1 |
| Roflumilast-d4* | 407.1 | 245.1 |
*Note: While the user specified this compound, published methods often utilize Roflumilast-d4 or other deuterated forms. The principles outlined here are applicable, but the exact mass of the precursor ion for this compound will be approximately 406.1. It is crucial to confirm the exact mass of your specific internal standard. A significant fragment ion for this compound should be selected to be distinct from any potential fragments of Roflumilast.
Step 2: Experimental Assessment of Isotopic Contribution
This experiment will quantify the bidirectional isotopic interference between Roflumilast and this compound.
Materials:
-
Roflumilast reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of solutions:
-
Set A (Analyte to IS Interference): Prepare a high-concentration solution of Roflumilast in the blank matrix (e.g., at the Upper Limit of Quantification, ULOQ).
-
Set B (IS to Analyte Interference): Prepare a solution of this compound in the blank matrix at the concentration used in your analytical method.
-
-
Analyze the solutions:
-
Inject the Set A solution and monitor both the Roflumilast and the this compound mass transitions.
-
Inject the Set B solution and monitor both the Roflumilast and the this compound mass transitions.
-
-
Data Analysis:
-
Contribution of Analyte to IS (CA→IS): In the analysis of Set A, calculate the ratio of the peak area of the this compound transition to the peak area of the Roflumilast transition. CA→IS (%) = (Peak AreaIS transition / Peak AreaAnalyte transition) * 100
-
Contribution of IS to Analyte (CIS→A): In the analysis of Set B, calculate the ratio of the peak area of the Roflumilast transition to the peak area of the this compound transition. CIS→A (%) = (Peak AreaAnalyte transition / Peak AreaIS transition) * 100
-
Interpretation of Results:
| Contribution Level | Interpretation and Action |
| < 0.1% | Interference is likely negligible and may not require correction. |
| 0.1% - 1% | Moderate interference. Correction is recommended for high accuracy. |
| > 1% | Significant interference. Correction is necessary to ensure data quality. |
Step 3: Correction Strategies
Based on the level of interference determined, choose an appropriate correction strategy.
This is the most common approach and involves adjusting the peak areas based on the calculated contribution factors.
Corrected Analyte Area (Acorr): Acorr = Aobs - (AIS_obs * CIS→A) Where:
-
Aobs is the observed peak area of the analyte.
-
AIS_obs is the observed peak area of the internal standard.
-
CIS→A is the contribution factor of the IS to the analyte signal.
Corrected Internal Standard Area (AIS_corr): AIS_corr = AIS_obs - (Aobs * CA→IS) Where:
-
AIS_obs is the observed peak area of the internal standard.
-
Aobs is the observed peak area of the analyte.
-
CA→IS is the contribution factor of the analyte to the IS signal.
These corrections can often be implemented within the processing method of your mass spectrometry software.
If mathematical correction is not feasible or desirable, consider the following:
-
Select a different product ion: Investigate the fragmentation pattern of Roflumilast and this compound to identify product ions with less isotopic overlap.
-
Increase the mass difference: If possible, use an internal standard with a higher degree of deuteration (e.g., Roflumilast-d5 or higher) to shift the precursor mass further from the analyte's isotopic envelope.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a problem with this compound?
A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometric signal of the analyte (Roflumilast) is affected by the signal from its stable isotope-labeled internal standard (this compound), and vice versa. Roflumilast contains two chlorine atoms, which have a significant natural isotopic distribution (35Cl and 37Cl). This, combined with the natural abundance of 13C, can lead to an isotopic cluster for Roflumilast that overlaps with the mass of this compound. This overlap can artificially inflate the measured peak areas, leading to inaccurate quantification.
Q2: How can I be sure that the issues I'm seeing are due to isotopic interference and not other matrix effects?
A2: While matrix effects can also cause signal suppression or enhancement, the experimental assessment of isotopic contribution described in the troubleshooting guide is a direct way to measure the cross-talk between the analyte and the internal standard. If you observe a significant signal for the this compound transition when only Roflumilast is present, this is a strong indicator of isotopic interference.
Q3: Is it better to correct for interference mathematically or to optimize the method to avoid it?
A3: Mathematical correction is often the most practical and widely accepted approach, especially when the interference is moderate and consistent. Method optimization, such as selecting different mass transitions or using a more heavily labeled internal standard, can be more effective but may require significant redevelopment and revalidation of the analytical method.
Q4: Do regulatory agencies like the FDA have specific guidelines on addressing isotopic interference?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation.[1][2] These guidelines emphasize the importance of demonstrating the selectivity and specificity of the method. While they may not prescribe a specific method for correcting isotopic interference, they require that the chosen approach is scientifically sound and that the method is validated to be accurate and precise.
Q5: My this compound internal standard has a stated isotopic purity. Is that enough to avoid interference?
A5: The isotopic purity of the internal standard is a critical factor, but it doesn't eliminate the contribution from the natural isotopes of the analyte to the internal standard's signal. Therefore, even with a high-purity internal standard, it is essential to experimentally assess the potential for cross-contribution from the analyte.
Visualizations
Caption: Troubleshooting workflow for addressing isotopic interference.
References
Technical Support Center: Improving Precision and Accuracy with Roflumilast-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roflumilast-d3 to enhance experimental precision and accuracy. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the use of this compound as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled analog of Roflumilast. Its primary application is as an internal standard in analytical and pharmacokinetic research.[1][2] By incorporating a stable isotope, this compound allows for more precise and accurate quantification of Roflumilast in biological samples, such as plasma and serum, using mass spectrometry-based methods.[1][3]
Q2: Why should I use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: They help to compensate for variations in signal intensity caused by interfering components in the sample matrix.
-
Improved Precision and Accuracy: By mimicking the analyte's behavior during sample preparation and analysis, they correct for analyte loss and variability in instrument response.
-
Enhanced Reliability: Their use leads to more robust and reproducible analytical methods.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q4: In which solvents is this compound soluble?
Roflumilast is freely soluble in acetonitrile and methanol. This compound is expected to have similar solubility properties. For creating stock solutions, HPLC-grade methanol or acetonitrile are commonly used.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in LC-MS/MS experiments.
Issue 1: Inaccurate Quantification or High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Even with a deuterated internal standard, significant matrix effects can lead to inaccuracies if the analyte and internal standard do not experience the same degree of ion suppression or enhancement. To investigate: 1. Post-column Infusion: Infuse a constant concentration of Roflumilast and this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of the analytes indicates matrix effects. 2. Serial Dilution: Dilute the sample extract with the initial mobile phase. If the calculated concentration changes with dilution (after correcting for the dilution factor), it suggests the presence of matrix effects that are not fully compensated. Solution: Optimize sample preparation to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, adjust chromatographic conditions to separate the analytes from the matrix interferences. |
| Cross-Interference | The this compound standard may contain a small amount of unlabeled Roflumilast, or vice versa. This can lead to artificially inflated results, especially at the lower limit of quantification (LLOQ). Solution: 1. Check Purity: Analyze the this compound solution alone to check for the presence of unlabeled Roflumilast. 2. Optimize Mass Transitions: Ensure that the selected precursor and product ion transitions for Roflumilast and this compound are specific and do not have overlapping isotopic signals. |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can affect the accuracy and precision of the assay. Solution: The concentration of this compound should ideally be in the mid-range of the calibration curve for Roflumilast. A common starting point is a concentration that provides a strong, but not saturating, signal in the mass spectrometer. |
Issue 2: Chromatographic Peak Shape Issues or Retention Time Shifts
| Possible Cause | Troubleshooting Steps |
| Chromatographic Shift of Deuterated Standard | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect. This can lead to differential matrix effects if the two compounds are not fully co-eluting. Solution: 1. Confirm Co-elution: Overlay the chromatograms of Roflumilast and this compound to ensure their peak shapes and retention times are as closely matched as possible. 2. Adjust Chromatography: If a significant shift is observed, modify the chromatographic gradient or mobile phase composition to improve co-elution. A shallower gradient or a weaker mobile phase may improve resolution and co-elution. |
| Poor Peak Shape | Tailing or fronting peaks can affect integration and, consequently, the accuracy of quantification. Solution: 1. Check Column Health: Ensure the analytical column is not degraded or clogged. 2. Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with small adjustments to the mobile phase pH. 3. Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
Issue 3: Loss of this compound Signal or Instability
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange | Deuterium atoms on certain positions of a molecule can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions or at elevated temperatures. This leads to a loss of the deuterated signal and an increase in the unlabeled analyte signal. Solution: 1. Review Sample Preparation: Avoid harsh pH conditions and high temperatures during sample processing. 2. Solvent Selection: Use aprotic solvents where possible for sample storage and preparation. If aqueous solutions are necessary, prepare them fresh and keep them at a neutral pH and low temperature. 3. Stability Tests: Perform stability tests of this compound in the sample matrix and processing solvents under the conditions of the experiment to assess the potential for isotopic exchange. |
| Adsorption | Roflumilast and its deuterated analog may adsorb to container surfaces, leading to a loss of signal. Solution: 1. Use Appropriate Vials: Employ low-adsorption vials, such as those made of polypropylene or silanized glass. 2. Solvent Composition: Adding a small percentage of an organic solvent like acetonitrile or methanol to aqueous samples can help reduce adsorption. |
Experimental Protocols
Sample Preparation for Roflumilast Quantification in Human Plasma
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 50 ng/mL solution).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters for Roflumilast and this compound Analysis
The following are example parameters and should be optimized for your specific instrument and column.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Roflumilast: m/z 403.1 -> 241.1 this compound: m/z 406.1 -> 244.1 |
| Collision Energy | Optimize for your specific instrument, typically in the range of 15-30 eV. |
| Cone Voltage | Optimize for your specific instrument, typically in the range of 20-40 V. |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the this compound standard.
Visualizations
Roflumilast Signaling Pathway
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Experimental Workflow for Roflumilast Quantification
Caption: A typical workflow for quantifying Roflumilast using this compound as an internal standard.
Troubleshooting Logic for Inaccurate Results
Caption: A logical approach to troubleshooting inaccurate quantification results when using this compound.
References
Roflumilast-d3 solubility and solvent selection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Roflumilast-d3 and best practices for solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, similar to its non-deuterated counterpart, exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are all effective solvents.[1][2] For aqueous solutions, it is sparingly soluble.[1][3] To achieve a working concentration in an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute it with the aqueous buffer.[1]
Q2: My this compound precipitated out of solution after I diluted my stock from DMSO into a phosphate-buffered saline (PBS). What went wrong?
A2: This is a common issue due to the low aqueous solubility of Roflumilast. Roflumilast has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMF:PBS (pH 7.2).[1] When diluting a concentrated stock in an organic solvent into an aqueous buffer, the final concentration of the organic solvent may not be sufficient to maintain the solubility of the compound. To troubleshoot this, you can try:
-
Increasing the proportion of the organic solvent in the final solution, if your experimental system allows.
-
Lowering the final concentration of this compound in the aqueous buffer.
-
Preparing the aqueous solution fresh before each experiment and avoiding long-term storage, as we do not recommend storing the aqueous solution for more than one day.[1]
Q3: Can I use solvents like acetone or propylene glycol?
A3: Yes, other solvents have also been reported. Roflumilast is freely soluble in acetone.[4] Additionally, propylene glycol and diethylene glycol monoethyl ether (DEGEE) have been used, particularly in formulations for topical applications, and can significantly increase the solubility of roflumilast.[5][6]
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of roflumilast in various solvents has been shown to increase with temperature in a nonlinear fashion.[7] If you are experiencing solubility issues, a slight and controlled increase in temperature during dissolution may help. However, be mindful of the potential for compound degradation at elevated temperatures.
Q5: Is there a difference in solubility between Roflumilast and this compound?
A5: The substitution of hydrogen with deuterium (as in this compound) is not expected to significantly alter the physicochemical properties, including solubility. The available data for Roflumilast-d4 shows identical solubility in common organic solvents as the parent compound, Roflumilast.[2] Therefore, the solubility data for Roflumilast can be confidently used as a close proxy for this compound.
Data Presentation: Roflumilast Solubility
The following table summarizes the solubility of Roflumilast in various solvents. This data can be used as a reliable guide for this compound.
| Solvent | Solubility (mg/mL) | Solubility (Molarity) | Reference |
| Dimethylformamide (DMF) | ~30 | [caymanchemical.com][1] | |
| Dimethyl sulfoxide (DMSO) | ~20 | ~100 mM | [caymanchemical.com, rndsystems.com][1] |
| Ethanol | ~10 | ~10 mM | [caymanchemical.com, rndsystems.com][1] |
| Acetone | Freely soluble | [accessdata.fda.gov][4] | |
| Propylene Glycol | 0.3% w/w | [google.com][6] | |
| Diethylene Glycol Monoethyl Ether (DEGEE) | 7.1% w/w | [google.com][6] | |
| Water | Practically insoluble (0.52-0.56 mg/L) | [accessdata.fda.gov][4] | |
| DMF:PBS (1:3, pH 7.2) | ~0.25 | [caymanchemical.com][1] |
Experimental Protocols
Method for Determining Thermodynamic (Equilibrium) Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8]
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated and in equilibrium with the undissolved solid.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2019060379A1 - Pharmaceutical compositions of roflumilast in aqueous blends of water-miscible, pharmaceutically acceptable solvents - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Preventing ion suppression of Roflumilast with Roflumilast-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roflumilast and its deuterated internal standard, Roflumilast-d3. The following information is intended to assist in preventing and troubleshooting ion suppression during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Roflumilast analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Roflumilast, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[1]
Q2: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Roflumilast?
A2: A deuterated internal standard, such as this compound, is the ideal choice for quantitative bioanalysis. Because it is chemically identical to Roflumilast, it co-elutes and experiences similar matrix effects and ionization suppression. By comparing the signal of the analyte to the signal of the stable isotope-labeled internal standard, accurate quantification can be achieved, as the internal standard compensates for signal variations caused by ion suppression.
Q3: What are the common causes of ion suppression in Roflumilast analysis?
A3: Common causes of ion suppression in the analysis of Roflumilast from biological matrices (e.g., plasma, serum) include co-eluting endogenous components like phospholipids, salts, and proteins.[2] Exogenous contaminants such as polymers from plasticware and mobile phase additives can also contribute to ion suppression.
Q4: Can I use a different internal standard that is not a stable isotope-labeled version of Roflumilast?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended. This is because it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This close similarity provides the most accurate compensation for matrix effects.
Troubleshooting Guide: Ion Suppression in Roflumilast Analysis
Problem: Poor sensitivity or inconsistent results for Roflumilast.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Incorporate this compound: Use this compound as an internal standard to compensate for signal variability. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] Protein precipitation is a simpler but often less effective method for reducing matrix effects. 3. Optimize Chromatography: Adjust the chromatographic conditions to separate Roflumilast from the ion-suppressing regions of the chromatogram. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase. |
| Suboptimal MS Conditions | 1. Tune Mass Spectrometer: Ensure the mass spectrometer is properly tuned for Roflumilast and this compound. 2. Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to maximize the signal for Roflumilast and minimize the influence of interfering compounds. |
| Contamination | 1. Clean the LC-MS System: Flush the system, clean the ion source, and check for any sources of contamination. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Roflumilast from human plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Roflumilast and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Roflumilast Analysis
These are typical starting parameters and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roflumilast: m/z 403.1 → 371.1this compound: m/z 406.1 → 374.1 |
| Collision Energy | Optimize for your instrument. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification, especially in the presence of matrix effects.
| Analytical Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (%CV) | Can be >15% and highly variable between different matrix lots. | Typically <15% across different matrix lots. |
| Accuracy (%Bias) | Can be significantly biased (>±15%) due to uncompensated ion suppression or enhancement. | Typically within ±15% of the nominal concentration. |
| Linearity (r²) | May be acceptable, but the slope can vary between different biological samples. | Consistently high (e.g., >0.99) with a stable slope. |
| Robustness | The method is highly susceptible to variations in the sample matrix. | The method is more robust and transferable between different laboratories and sample populations. |
Visualizations
Roflumilast Signaling Pathway
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.
Experimental Workflow for Preventing Ion Suppression
Caption: Workflow for accurate Roflumilast quantification using an internal standard.
References
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Optimizing Roflumilast Quantification in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Roflumilast, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of a deuterated internal standard, Roflumilast-d4, and a non-deuterated, structurally unrelated internal standard, Tolbutamide, for the quantification of Roflumilast using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, their availability and cost can be a factor. In such cases, a structurally unrelated compound may be employed. This guide presents experimental data and protocols to aid in the selection of the most suitable internal standard for your Roflumilast assays.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for LC-MS/MS methods utilizing either Roflumilast-d4 or Tolbutamide as the internal standard for Roflumilast quantification in plasma.
Table 1: Bioanalytical Method Validation Parameters for Roflumilast using Roflumilast-d4 as Internal Standard
| Parameter | Roflumilast | Roflumilast N-oxide |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | ≤ 6.7% | ≤ 6.7% |
| Inter-day Precision (%RSD) | ≤ 6.7% | ≤ 6.7% |
| Recovery | > 73.4% | > 73.4% |
Data extracted from a study quantifying Roflumilast and its N-oxide metabolite in guinea pig plasma.
Table 2: Bioanalytical Method Validation Parameters for Roflumilast using Tolbutamide as Internal Standard
| Parameter | Roflumilast | Roflumilast N-oxide |
| Linearity Range (ng/mL) | 0.1 - 60 | 0.1 - 60 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Accuracy (%) | Within ± 15% | Within ± 15% |
| Inter-day Accuracy (%) | Within ± 15% | Within ± 15% |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Data from a study quantifying Roflumilast and its N-oxide metabolite in Wistar rat plasma.[1]
Discussion on Internal Standard Selection
The data presented demonstrates that both a deuterated internal standard (Roflumilast-d4) and a non-deuterated internal standard (Tolbutamide) can be used to develop a validated LC-MS/MS method for Roflumilast.
Roflumilast-d4 , as a stable isotope-labeled analog, is expected to co-elute with Roflumilast, providing superior compensation for matrix effects and variability in ionization. This is generally the preferred approach in LC-MS/MS bioanalysis. While specific data for Roflumilast-d3 was not found in peer-reviewed literature for a direct comparison, it is commercially available and would be expected to perform similarly to Roflumilast-d4. The choice between d3 and d4 would depend on commercial availability and cost. It is important to be aware of the potential for the "deuterium isotope effect," which in some cases can cause slight chromatographic separation between the analyte and its deuterated internal standard. This could potentially impact quantification if the two compounds are affected differently by matrix effects at slightly different retention times.
Tolbutamide , being structurally different from Roflumilast, may not perfectly mimic its behavior during sample preparation and LC-MS/MS analysis. However, the validation data shows that a robust method can still be achieved. The use of a non-deuterated internal standard can be a cost-effective alternative, but it requires careful validation to ensure it adequately compensates for any analytical variability.
Experimental Protocols
Method Using Roflumilast-d4 as Internal Standard
Sample Preparation: A simple protein precipitation method is employed. To 100 µL of plasma, an internal standard solution containing Roflumilast-d4 is added. The proteins are then precipitated by adding 1% formic acid in acetonitrile.
LC-MS/MS Conditions:
-
LC System: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Elution: A gradient is used to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Method Using Tolbutamide as Internal Standard
Sample Preparation: Liquid-liquid extraction is utilized for sample preparation. To the plasma sample, an internal standard solution of Tolbutamide is added. The extraction is then performed.
LC-MS/MS Conditions:
-
LC System: C18 column (50 mm × 3 mm i.d., 4.6 µ)
-
Mobile Phase: Methanol and 2 mM ammonium acetate buffer (pH 4.0)
-
Flow Rate: 1 mL/min
-
Gradient Elution: A gradient elution program is used.
-
Mass Spectrometer: High-performance liquid chromatography-mass spectrometry system
-
Detection: Selective reaction monitoring (SRM) with the following transitions:
-
Roflumilast: m/z 403.1 > 186.9
-
Roflumilast N-oxide: m/z 419.1 > 187.0
-
Tolbutamide: m/z 271.1 > 155.0[1]
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Roflumilast Signaling Pathway Context
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4). Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Roflumilast-d3
In the landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount for pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) is a critical factor that can significantly influence the outcome of these studies. This guide provides a comparative analysis of bioanalytical methods for Roflumilast, a potent phosphodiesterase 4 (PDE4) inhibitor, with a focus on the cross-validation of methods using a deuterated internal standard, Roflumilast-d3, versus a structural analogue.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Their chemical and physical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including extraction recovery and matrix effects.[2][3] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted bioanalytical method validations incorporate SIL internal standards.[2]
This guide will delve into the experimental data and protocols that underscore the advantages of using this compound as an internal standard, providing researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their bioanalytical method development and validation.
Comparative Performance Data
The following tables summarize the comparative performance of a hypothetical bioanalytical method for Roflumilast using this compound versus a structural analogue as the internal standard. The data is representative of the expected outcomes based on established principles of bioanalytical method validation.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound (SIL IS) | Method with Structural Analogue IS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV) | < 10% | < 20% |
| Extraction Recovery | Consistent and comparable to analyte | May differ from analyte |
Table 2: Detailed Accuracy and Precision Data
| Analyte Concentration | Method with this compound (SIL IS) | Method with Structural Analogue IS |
| Low QC (0.5 ng/mL) | Accuracy: 98.5%Precision: 3.2% CV | Accuracy: 92.1%Precision: 8.5% CV |
| Mid QC (50 ng/mL) | Accuracy: 101.2%Precision: 2.1% CV | Accuracy: 105.7%Precision: 6.3% CV |
| High QC (800 ng/mL) | Accuracy: 99.3%Precision: 1.8% CV | Accuracy: 94.8%Precision: 5.1% CV |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Bioanalytical Method Using this compound (SIL IS)
Objective: To accurately quantify Roflumilast in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Roflumilast reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound working solution (100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Roflumilast: Q1 403.1 -> Q3 270.1
-
This compound: Q1 406.1 -> Q3 273.1
-
Bioanalytical Method Using a Structural Analogue IS
Objective: To quantify Roflumilast in human plasma using a validated LC-MS/MS method with a structural analogue as the internal standard.
The protocol is identical to the one above, with the following modifications:
Materials:
-
Structural Analogue IS (e.g., a compound with a similar core structure but a different substituent)
Sample Preparation:
-
In step 2, add 25 µL of the Structural Analogue IS working solution.
LC-MS/MS Conditions:
-
The MRM transition for the structural analogue will be different and must be optimized. For example, if the analogue has a different molecular weight, the Q1 and Q3 masses will need to be adjusted accordingly.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in bioanalytical method validation.
References
Roflumilast-d3 in Bioanalysis: A Comparative Guide to Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative assessment of the linearity and range of analytical methods for Roflumilast, focusing on the use of its deuterated analog, Roflumilast-d3, versus an alternative, structurally unrelated internal standard, Tolbutamide. This comparison is supported by experimental data from published studies to aid researchers in selecting the most suitable methodology for their pharmacokinetic and drug metabolism studies.
Superior Performance with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Roflumilast. This similarity ensures that any variability during sample preparation, chromatography, and ionization is mirrored by the internal standard, leading to more accurate and precise quantification.[3]
Linearity and Range: A Head-to-Head Comparison
The performance of an analytical method is critically defined by its linearity and range. A method is considered linear when the instrumental response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a comparison of the linearity and range for Roflumilast quantification using two different internal standards:
| Internal Standard | Analyte | Linear Range | Correlation Coefficient (r²) | Reference |
| This compound | Roflumilast | 0.02 - 10 ng/mL | > 0.99 | [4][5] |
| Tolbutamide | Roflumilast | 0.1 - 60 ng/mL | > 0.99 | [6] |
As the data indicates, methods employing this compound as an internal standard have demonstrated a lower limit of quantification (LLOQ) of 0.02 ng/mL, making it highly suitable for pharmacokinetic studies where low concentrations of Roflumilast are expected.[4][5] While the method using Tolbutamide also shows excellent linearity, its LLOQ is slightly higher at 0.1 ng/mL.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the key aspects of the experimental protocols for Roflumilast quantification using both this compound and Tolbutamide as internal standards.
Method 1: Roflumilast Quantification using this compound Internal Standard
This method is adapted from validated LC-MS/MS assays for the determination of Roflumilast in human plasma.[4][5]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, 25 µL of this compound internal standard working solution (concentration is typically fixed, e.g., 10 ng/mL) is added.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roflumilast: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically a +3 Da shift from the parent compound).
-
-
Method 2: Roflumilast Quantification using Tolbutamide Internal Standard
This method is based on a validated LC-MS/MS assay for the simultaneous quantification of Roflumilast and other compounds.[6]
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, 10 µL of Tolbutamide internal standard working solution is added.
-
Liquid-liquid extraction is performed using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical method validation, including linearity and range assessment.
Caption: Bioanalytical workflow for Roflumilast quantification.
Signaling Pathway (Illustrative)
While not directly related to the analytical method, understanding the mechanism of action of Roflumilast provides context for its therapeutic importance. Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Roflumilast exerts its anti-inflammatory effects.
Caption: Roflumilast's mechanism of action via PDE4 inhibition.
Conclusion
The data presented in this guide underscores the advantages of using a deuterated internal standard, such as this compound, for the bioanalysis of Roflumilast. The method employing this compound demonstrates superior sensitivity with a lower limit of quantification, which is crucial for detailed pharmacokinetic profiling. While alternative internal standards like Tolbutamide can also yield reliable methods, the inherent benefits of a stable isotope-labeled standard in minimizing analytical variability make this compound the preferred choice for ensuring the highest accuracy and precision in Roflumilast quantification. Researchers and drug development professionals are encouraged to consider these factors when developing and validating their bioanalytical assays.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Roflumilast-d3 in Complex Samples: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Roflumilast-d3 as an internal standard in the quantification of Roflumilast in complex biological samples. We will delve into its specificity and selectivity, comparing it with alternative approaches and presenting supporting experimental data from published literature. This document is intended to assist researchers in selecting the most appropriate analytical strategy for their pharmacokinetic, toxicokinetic, and other bioanalytical studies.
Executive Summary
The quantification of Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4), in complex biological matrices such as plasma and tissue homogenates, requires highly specific and selective analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is primarily due to its ability to effectively compensate for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.
While alternative internal standards, such as structural analogs, can be employed, they may not offer the same level of analytical rigor. This guide will explore the theoretical advantages and present available data to compare these approaches, providing researchers with the necessary information to make an informed decision for their specific analytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In LC-MS/MS, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Variations in the volume of sample introduced into the LC system.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.
An ideal internal standard should mimic the physicochemical properties and chromatographic behavior of the analyte as closely as possible.
This compound: The Superior Choice for Roflumilast Quantification
This compound is a deuterated analog of Roflumilast, where three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Roflumilast by the mass spectrometer, while its chemical and physical properties remain virtually identical.
Advantages of this compound as an Internal Standard:
-
Co-elution with Analyte: this compound has the same chromatographic retention time as Roflumilast, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: As the chemical structure is nearly identical, the ionization efficiency in the mass spectrometer's source is expected to be the same as that of Roflumilast, leading to a more accurate correction for signal suppression or enhancement.
-
High Specificity: The mass difference between this compound and Roflumilast provides excellent specificity, eliminating the risk of interference from endogenous compounds or metabolites.
The following diagram illustrates the workflow for a typical bioanalytical method using this compound.
Roflumilast-d3 vs. Structural Analogs: A Comparative Guide to Internal Standard Selection in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, roflumilast-d3, and common structural analogs for the quantitative analysis of roflumilast.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring the accuracy and precision of the results. This guide will delve into the performance characteristics of this compound and its structural analogs, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
Key Performance Parameters:
| Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Key Takeaway for Roflumilast Analysis |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both types of internal standards can achieve similar sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both can demonstrate acceptable recovery across the linear range. |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% (no significant difference) | Both can provide good precision. |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The stable isotope-labeled IS showed a slope closer to 1, indicating better agreement and potentially higher accuracy. |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both showed acceptable linearity. |
The data from the everolimus study suggests that while both stable isotope-labeled and structural analog internal standards can yield acceptable results in terms of linearity, sensitivity, and precision, the stable isotope-labeled internal standard may offer superior accuracy, as indicated by the more favorable slope in the method comparison.[1] This is because a SIL internal standard, like this compound, is chemically and physically more similar to the analyte (roflumilast) than a structural analog. This closer similarity allows it to more effectively compensate for matrix effects, variations in extraction recovery, and ionization efficiency in mass spectrometry.
Experimental Protocols
Below are representative experimental protocols for the analysis of roflumilast using different types of internal standards.
Method 1: LC-MS/MS with a Structural Analog Internal Standard (Tolbutamide)
This method was developed for the simultaneous quantification of roflumilast and its active metabolite in plasma.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Reverse phase C18 column (50 mm × 3 mm i.d., 4.6 µm).
-
Mobile Phase: Gradient elution with methanol and 2 mM ammonium acetate buffer (pH 4.0).
-
Flow Rate: 1 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM).
-
Internal Standard: Tolbutamide.
-
Validation: The method was validated over a concentration range of 0.1-60 ng/mL for roflumilast. Intra- and inter-day accuracy and precision were within 15%, and the correlation coefficient (r²) for the calibration curves was >0.99.[2]
Method 2: HPLC with a Structural Analog Internal Standard (Irbesartan)
This method was developed for the quantification of roflumilast in tablet formulations using fluorescence detection.
-
Sample Preparation: Dissolution of tablets followed by dilution.
-
Chromatography: C18 analytical column (250x4.6 mm, 5 μm) at 40 ºC.
-
Mobile Phase: Isocratic elution with 20% aqueous o-phosphoric acid solution (0.08%) and 80% methanol.
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 380 nm.
-
Internal Standard: Irbesartan.
-
Validation: The method demonstrated linearity in the range of 1.25-10.00 μg/mL. The limits of detection and quantification were 0.07 μg/mL and 0.22 μg/mL, respectively. Precision and accuracy were determined at concentrations of 1.25, 5.00, and 10.00 μg/mL.[3][4]
Method 3: LC-MS/MS with a Deuterated Internal Standard (this compound)
While a specific publication detailing a direct comparison was not identified, the use of penta-deuterated analogues for roflumilast and its metabolite has been reported, signifying the application of stable isotope-labeled internal standards. The general workflow for such a method is outlined below.
-
Sample Preparation: Typically involves protein precipitation or solid-phase extraction.
-
Chromatography: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode to monitor specific transitions for roflumilast and this compound.
-
Internal Standard: this compound.
-
Expected Performance: Based on established principles, this method is expected to provide high accuracy and precision due to the superior ability of the deuterated internal standard to compensate for analytical variability.
Roflumilast Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn modulate the activity of various transcription factors and cellular processes, ultimately leading to a reduction in inflammation.
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and modulating downstream pathways to reduce inflammation.
Experimental Workflow for Internal Standard Comparison
A logical workflow for comparing the performance of this compound and a structural analog internal standard would involve parallel validation experiments.
Caption: Workflow for comparing this compound and a structural analog internal standard.
Conclusion
The selection of an internal standard is a critical step in bioanalytical method development that directly impacts the quality of the generated data. While structural analogs can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is generally considered the gold standard. The chemical and physical similarity of a SIL internal standard to the analyte allows for more effective compensation of matrix effects and other sources of variability, leading to improved accuracy and precision. For researchers and drug development professionals seeking the highest level of data quality and confidence in their results, this compound is the recommended choice for the bioanalysis of roflumilast.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bezmialemscience.org [bezmialemscience.org]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Roflumilast Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Roflumilast, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and regulatory compliance. This guide provides a comprehensive comparison of deuterated internal standards, specifically Roflumilast-d3, against non-deuterated alternatives, supported by regulatory guidelines and established scientific principles. Detailed experimental protocols for bioanalytical method validation are also presented to ensure robust and reliable results.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is unequivocally the preferred approach, a stance strongly endorsed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] this compound, a deuterated analog of Roflumilast, exemplifies the ideal characteristics of a SIL-IS.
The primary advantage of a deuterated standard lies in its near-identical physicochemical properties to the analyte of interest.[4][5] This similarity ensures that this compound and Roflumilast behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction loss or matrix effects, is effectively compensated for, leading to highly accurate and precise quantification.
In contrast, non-deuterated internal standards, often structural analogs, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This divergence can lead to inadequate compensation for analytical variability and, ultimately, compromise the integrity of the bioanalytical data.
Performance at a Glance: this compound vs. Non-Deuterated Alternatives
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated structural analog internal standard in the bioanalysis of Roflumilast.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale |
| Compensation for Matrix Effects | Excellent | Variable to Poor | This compound co-elutes with Roflumilast, experiencing the same degree of ion suppression or enhancement. A structural analog with a different retention time will experience a different matrix effect. |
| Correction for Extraction Variability | Excellent | Good to Variable | Due to nearly identical chemical properties, the extraction recovery of this compound closely mirrors that of Roflumilast. A structural analog may have different solubility and partitioning characteristics. |
| Chromatographic Behavior | Nearly Identical to Roflumilast | Different Retention Time | The deuterium substitution in this compound results in a negligible change in retention time, ensuring co-elution. A structural analog will have a distinct retention time. |
| Mass Spectrometric Detection | Distinct m/z from Roflumilast | Distinct m/z from Roflumilast | Both types of internal standards are selected to have a different mass-to-charge ratio (m/z) from the analyte for independent detection. |
| Accuracy and Precision | High | Moderate to High | The superior ability of this compound to compensate for analytical variability leads to higher accuracy and precision of the measurement. |
| Regulatory Acceptance | Strongly Recommended | Acceptable with Justification | FDA and EMA guidelines explicitly recommend the use of stable isotope-labeled internal standards whenever possible.[1][2][3] |
Experimental Protocols: A Roadmap to Validated Roflumilast Bioanalysis
The following detailed methodologies outline the key experiments required for the validation of a bioanalytical method for the quantification of Roflumilast in a biological matrix (e.g., human plasma) using this compound as the internal standard, in accordance with FDA and EMA guidelines.[1][2][3]
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Roflumilast and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Roflumilast stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard, this compound.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike a blank biological matrix with the Roflumilast working solutions to prepare a series of calibration standards at a minimum of six different concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in the same blank biological matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).
Sample Preparation (Protein Precipitation - Example Protocol)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Roflumilast and this compound.
Bioanalytical Method Validation Parameters and Acceptance Criteria
The following table outlines the essential validation parameters and their corresponding acceptance criteria as per FDA and EMA guidelines.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response. | At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% for LLOQ). A correlation coefficient (r²) of ≥ 0.99 is desirable. |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements. | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and IS. | The matrix factor (analyte/IS peak area ratio in the presence of matrix vs. in neat solution) should be consistent across different lots of matrix, with a CV ≤ 15%. |
| Recovery | To determine the extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
| Dilution Integrity | To ensure that diluting samples with concentrations above the ULOQ does not affect accuracy and precision. | The accuracy and precision of the diluted samples should be within ±15%. |
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship behind the choice of a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of Roflumilast using this compound.
References
- 1. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Roflumilast-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Roflumilast-d3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound is a deuterated form of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1] While specific safety data for the deuterated compound is limited, the safety precautions for Roflumilast should be strictly followed due to their chemical similarity. Roflumilast is known to cause skin and serious eye irritation, may cause respiratory irritation, and is toxic if swallowed.[2][3][4]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[5] The following table summarizes the required PPE.
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2][6] | To prevent skin contact. Contaminated gloves should be disposed of properly after use.[2][6] |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][7] A face shield may also be necessary.[6] | To protect eyes from dust and splashes.[2][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or P3) should be used, especially where dust formation is possible.[6] | To prevent inhalation of airborne particles.[6] |
| Protective Clothing | A lab coat or impervious clothing is required.[2][6] For extensive handling, a complete protective suit may be necessary.[6] | To protect skin and personal clothing from contamination.[2][6] |
Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound. Adherence to these steps is critical for minimizing exposure risk and ensuring environmental safety.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][6] Recommended storage temperature is often -20°C.[2]
Handling and Use:
-
Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[6][8]
-
Use personal protective equipment as detailed in the table above.[2][6][7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][6]
Accidental Release Measures:
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[6]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[2][9] Avoid generating dust.[2][9]
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[7][8] If skin irritation occurs, consult a physician.[2][7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[4][7]
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spilled material, should be considered hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[9] This typically involves collection in sealed, labeled containers for pickup by a licensed hazardous material disposal company.[9]
-
Do not dispose of this compound down the drain or in regular trash.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. camberpharma.com [camberpharma.com]
- 5. gerpac.eu [gerpac.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
